(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC17224339
Molecular Formula: C22H16F3NO2S
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16F3NO2S |
|---|---|
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | (4S)-4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19-,29?/m1/s1 |
| Standard InChI Key | JZECEAGTHMUYKY-COBFLCELSA-N |
| Isomeric SMILES | C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
| Canonical SMILES | C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Introduction
Structural Overview
The compound features:
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A 4,5-dihydrooxazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen.
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A phenyl group attached at the 4-position.
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A sulfinyl-substituted phenyl group at the 2-position, where the sulfinyl moiety contains a trifluoromethyl-substituted aromatic ring.
Key Characteristics:
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Chirality: The compound has two stereogenic centers: one at the oxazole ring (S configuration) and another at the sulfinyl group (R configuration).
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Molecular Formula: The exact molecular formula is determined based on its substituents but includes C, H, O, N, S, and F atoms.
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Functional Groups: Includes aromatic rings, a sulfoxide group (-SO), and an oxazole moiety.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the Oxazole Ring: This is achieved through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
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Introduction of Sulfinyl Group: The sulfoxide functional group is introduced using oxidation reactions on sulfides, often employing reagents like m-chloroperbenzoic acid (mCPBA).
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Chiral Resolution: Enantiomerically pure compounds are obtained through chiral catalysts or resolution techniques.
General Reaction Scheme:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Amino alcohol + carboxylic acid derivative | Formation of oxazole ring |
| 2 | Sulfide + oxidizing agent (e.g., mCPBA) | Sulfoxide formation |
| 3 | Chiral catalyst or resolution | Enantiomerically enriched product |
Spectroscopic Data:
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NMR (Nuclear Magnetic Resonance):
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Proton signals from aromatic rings and oxazole hydrogens.
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Distinct signals for diastereotopic protons due to chirality.
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IR (Infrared Spectroscopy):
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Characteristic peaks for sulfoxide (~1030–1070 cm⁻¹).
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Aromatic C-H stretching (~3000 cm⁻¹).
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Mass Spectrometry:
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Molecular ion peak confirming molecular weight.
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Fragmentation patterns indicating sulfoxide cleavage.
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Medicinal Chemistry
Compounds with similar structures are often investigated for:
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Antimicrobial Activity: Oxazole derivatives exhibit antibacterial and antifungal properties.
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Anti-inflammatory Potential: Trifluoromethyl groups enhance bioactivity by increasing lipophilicity and metabolic stability.
Synthetic Chemistry
This compound can act as:
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A precursor for more complex molecules in pharmaceuticals.
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A ligand in asymmetric catalysis due to its chiral centers.
Challenges in Research
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Stereoselective Synthesis: Achieving high enantiopurity requires advanced catalysts or resolution methods.
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Limited Data Availability: Detailed biological activity data for this specific compound might still be under investigation.
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